molecular formula C8H9ClO2S B1301094 3,5-Dimethylbenzenesulfonyl chloride CAS No. 2905-27-3

3,5-Dimethylbenzenesulfonyl chloride

Cat. No.: B1301094
CAS No.: 2905-27-3
M. Wt: 204.67 g/mol
InChI Key: LSAGRAXLOLZVKO-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H9ClO2S and its molecular weight is 204.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis of Sterically Hindered Isomers The synthesis of structural isomers of 3,5-dimethylbenzenesulfonyl chloride derivatives, specifically 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and 2,4-dimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, has been explored. These compounds have been structurally characterized by X-ray single-crystal diffraction, and their molecular-electronic structure and kinetic properties have been investigated. This research is significant for understanding the stereochemical characteristics of these molecules and their potential applications in synthetic chemistry (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Conversion of Sterically Hindered Phenols The conversion of sterically hindered phenols into corresponding N,N-dimethylarenesulfonamides via the Newman-Kwart rearrangement has been documented. In this process, 2-alkyl- and 2,6-dialkylbenzenesulfonyl chlorides are obtained by chlorination of correspondingly substituted S-aryl N,N-dialkylthiocarbamates. This research provides insights into the transformation of sulfonyl chlorides into valuable chemical intermediates (Wagenaar & Engberts, 2010).

Safety and Hazards

3,5-Dimethylbenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

3,5-Dimethylbenzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It is often used to modify amino acids and peptides, forming sulfonamide bonds that can alter the activity and function of these molecules. For example, it can react with lysine residues in proteins, leading to changes in protein structure and function. Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways by modifying key signaling proteins, leading to altered cellular responses. For instance, the compound can affect the phosphorylation status of proteins involved in signal transduction, thereby modulating gene expression and cellular metabolism. In some cases, this compound has been shown to induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of pro-apoptotic factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can form stable sulfonamide bonds with amino groups in proteins and peptides, leading to changes in their activity and function. This compound can also act as an enzyme inhibitor by binding to the active sites of enzymes, blocking substrate access and preventing catalysis. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound can cause toxicity in animal models, leading to adverse effects such as organ damage and impaired metabolic function. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation can impact its activity and function, with higher concentrations often found in areas of active biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding and energy metabolism .

Properties

IUPAC Name

3,5-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAGRAXLOLZVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371224
Record name 3,5-Dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-27-3
Record name 3,5-Dimethylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2905-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylbenzenesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3,5-dimethylbenzenesulfonyl chloride in the synthesis of the rhenium complexes described in the paper?

A1: this compound (dmbSO2Cl) is used as a reagent to introduce a sulfonamide group onto a protected diethylenetriamine derivative, N(H)dien(Boc)2 []. This reaction creates a new ligand, designated as N(SO2dmb)dien, which can then coordinate to a rhenium(I) center, forming the complex fac-[Re(CO)3(N(SO2dmb)dien)]PF6 [].

Q2: Why are the researchers interested in synthesizing rhenium complexes with these specific ligands?

A2: The researchers are investigating the nature of tertiary sulfonamide nitrogen-to-metal bonds, which are rarely observed []. The synthesized rhenium complexes, including the one with the N(SO2dmb)dien ligand, provide valuable insights into the properties and behavior of these unusual bonds []. Additionally, this research explores the potential of these rhenium complexes as radiopharmaceutical bioconjugates, particularly with the sulfonamide group offering a site for attaching targeting moieties [].

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